2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol
Description
The compound 2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol is a polyethoxylated phenolic derivative characterized by a central ethyl group flanked by two 4-(2-hydroxyethoxy)phenyl substituents and a terminal phenoxy-ethanol chain.
Properties
Molecular Formula |
C26H30O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[4-[1,1-bis[4-(2-hydroxyethoxy)phenyl]ethyl]phenoxy]ethanol |
InChI |
InChI=1S/C26H30O6/c1-26(20-2-8-23(9-3-20)30-17-14-27,21-4-10-24(11-5-21)31-18-15-28)22-6-12-25(13-7-22)32-19-16-29/h2-13,27-29H,14-19H2,1H3 |
InChI Key |
WUCVLFKANBQSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCCO)(C2=CC=C(C=C2)OCCO)C3=CC=C(C=C3)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) typically involves the reaction of ethane-1,1,1-triyl tris(4-hydroxybenzene) with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base catalyst, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the final compound with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Before exploring its applications, it is essential to understand the chemical structure and properties of the compound. The molecular formula is , and it features multiple hydroxyl groups which enhance its solubility and reactivity. The presence of ethoxy and phenolic groups suggests potential interactions with biological systems and materials.
Pharmaceutical Applications
1. Drug Development:
The compound's structure makes it a candidate for drug development, particularly in creating novel therapeutic agents. Its ability to form hydrogen bonds due to hydroxyl groups can enhance binding affinity to biological targets. For instance, research has indicated that similar compounds can act as inhibitors in metabolic pathways, potentially targeting diseases such as diabetes and obesity by modulating PPAR (Peroxisome Proliferator-Activated Receptor) activity .
2. Antioxidant Properties:
Compounds with phenolic structures are known for their antioxidant properties. The presence of multiple hydroxyl groups in 2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol may contribute to its ability to scavenge free radicals, making it useful in formulations aimed at reducing oxidative stress in cells .
Materials Science Applications
1. Polymer Additives:
In materials science, the compound can serve as an additive in polymer formulations. Its structure can enhance the thermal stability and mechanical properties of polymers when incorporated into their matrix. For example, research has shown that similar bisphenolic compounds improve the durability of epoxy resins used in coatings and adhesives .
2. UV Stabilizers:
The compound may also function as a UV stabilizer due to its ability to absorb ultraviolet light, protecting materials from degradation caused by UV exposure. This application is particularly relevant in the formulation of outdoor coatings and plastics .
Cosmetic Applications
1. Skin Care Products:
Due to its emollient properties and ability to form stable emulsions, 2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol is suitable for use in cosmetic formulations such as creams and lotions. Its moisturizing effects can benefit skin hydration and barrier function .
2. Sunscreen Formulations:
The compound’s potential as a UV absorber positions it well for incorporation into sunscreen products. By providing broad-spectrum protection against UVA and UVB rays, it can enhance the effectiveness of sun protection formulations .
Case Study 1: Antioxidant Activity
A study examining the antioxidant properties of various phenolic compounds found that derivatives similar to 2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol exhibited significant free radical scavenging activity. This property was attributed to the hydroxyl groups that donate electrons to stabilize free radicals .
Case Study 2: Polymer Enhancement
Research on polymer composites incorporating phenolic compounds demonstrated improved mechanical strength and thermal stability when 2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol was used as an additive. The study highlighted how such compounds could be tailored for specific applications in automotive and aerospace industries .
Mechanism of Action
The mechanism of action of 2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) involves its interaction with various molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. Additionally, the benzene rings provide a hydrophobic environment that can interact with other hydrophobic molecules, influencing their behavior and reactivity .
Comparison with Similar Compounds
Physicochemical and Toxicological Comparisons
Table 1: Comparative Properties of Selected Analogs
Biological Activity
The compound 2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol is a complex organic molecule that has garnered interest in pharmaceutical and chemical research due to its potential biological activities. This article reviews the known biological activities of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 430.6 g/mol. Its structure includes a bisphenol moiety and ether functionalities that may contribute to its biological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Anticancer Properties : Preliminary studies have shown that derivatives of similar compounds can inhibit cell proliferation in various cancer cell lines. The exact mechanism may involve interference with cell signaling pathways that regulate growth and apoptosis.
- Anti-inflammatory Effects : Compounds with similar structural features have demonstrated the ability to reduce inflammation markers in vitro and in vivo.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Studies
- Anticancer Activity : A study involving structurally related compounds demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 5 to 15 µM, indicating moderate potency. Further modifications to the side chains enhanced activity against resistant cancer phenotypes.
- Anti-inflammatory Effects : In vivo studies using animal models showed that the compound reduced paw edema in a carrageenan-induced inflammation model. The reduction in edema was statistically significant compared to control groups, suggesting a dose-dependent response.
- Mechanistic Insights : Research has indicated that the compound may exert its effects by modulating the NF-kB pathway, which is crucial for regulating immune response and inflammation. This pathway's inhibition could explain the observed anti-inflammatory effects.
Research Findings
Recent publications have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of similar compounds. For instance, modifications to the hydroxyl groups or the ethoxy side chains can significantly alter bioactivity profiles.
Table 2: Structure-Activity Relationships
Q & A
Basic: What are the recommended synthetic routes for this compound, and what analytical methods validate its purity?
Answer:
The compound can be synthesized via multi-step etherification and condensation reactions. A plausible route involves:
- Step 1: Alkylation of phenolic groups using ethylene oxide or chloroethanol derivatives to introduce hydroxyethoxy side chains .
- Step 2: Bis-alkylation of a central phenylethyl core with the synthesized hydroxyethoxy-phenyl intermediates under acidic or basic conditions .
- Validation:
- HPLC-MS for molecular weight confirmation (expected m/z ~502 g/mol based on C₂₆H₃₀O₇).
- ¹H/¹³C NMR to verify ether linkages and aromatic proton environments .
- Melting point analysis (compare lit. values if available) and FT-IR for hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage: Preserve in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis of ether bonds .
- Handling: Use anhydrous solvents (e.g., THF, DMF) during reactions to avoid side reactions with residual moisture. Conduct thermal stability tests via TGA/DSC to identify decomposition thresholds .
Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?
Answer:
Discrepancies in yields (e.g., 40–75% for bis-alkylation steps) may arise from:
- Steric hindrance in the phenylethyl core, limiting access to reactive sites.
- Competing side reactions (e.g., over-alkylation or ring hydroxylation).
Mitigation strategies:
Advanced: How do structural modifications (e.g., alkyl chain length, hydroxyl positioning) impact biological activity?
Answer:
- Hydroxyethoxy chain length: Shorter chains (e.g., ethylene glycol vs. propylene glycol) improve solubility but may reduce membrane permeability .
- Phenyl substitution patterns: Electron-donating groups (e.g., -OCH₃) on the aromatic ring enhance antioxidant activity, while bulky substituents decrease receptor binding affinity .
Methodology for SAR studies:
Advanced: What biocatalytic or green chemistry approaches are viable for sustainable synthesis?
Answer:
- Enzymatic etherification: Lipases or esterases (e.g., Candida antarctica Lipase B) can catalyze regioselective hydroxyethoxy group formation, reducing reliance on harsh solvents .
- Solvent-free mechanochemistry: Ball-milling techniques for solid-state reactions minimize waste .
- Assessment: Compare E-factor (environmental impact) and atom economy of traditional vs. green routes .
Basic: What spectroscopic techniques are critical for characterizing degradation products?
Answer:
- LC-QTOF-MS identifies hydrolyzed fragments (e.g., phenolic or ethylene glycol byproducts) .
- ²⁹Si NMR (if silane protecting groups are used) tracks desilylation .
- XRD detects crystalline degradation products in aged samples .
Advanced: How can computational modeling guide the design of derivatives with enhanced properties?
Answer:
- DFT calculations predict electronic effects of substituents on redox potential or H-bonding capacity .
- Molecular docking screens derivatives for binding to target proteins (e.g., estrogen receptors, if applicable) .
- MD simulations assess solvation dynamics and aggregation tendencies .
Basic: What are the key regulatory considerations for environmental safety?
Answer:
- Ecotoxicity: Perform Daphnia magna or algae growth inhibition assays to evaluate aquatic toxicity .
- Biodegradability: Use OECD 301F (manometric respirometry) to assess microbial breakdown .
- Bioaccumulation: Calculate log P (octanol-water partition coefficient); values >3 indicate high bioaccumulation risk .
Advanced: How can researchers reconcile discrepancies in reported biological activity data?
Answer:
Contradictions may stem from:
- Assay variability (e.g., cell line differences, incubation times).
- Impurity profiles (e.g., trace solvents affecting results).
Solutions:
Advanced: What novel applications (beyond current uses) are supported by its physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
